2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
CAS No.: 1235648-95-9
Cat. No.: VC6325964
Molecular Formula: C15H13N5O2S2
Molecular Weight: 359.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235648-95-9 |
|---|---|
| Molecular Formula | C15H13N5O2S2 |
| Molecular Weight | 359.42 |
| IUPAC Name | 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H13N5O2S2/c1-9(21)17-14-18-11(7-23-14)5-13(22)20-15-19-12(8-24-15)10-3-2-4-16-6-10/h2-4,6-8H,5H2,1H3,(H,17,18,21)(H,19,20,22) |
| Standard InChI Key | OFVXLPVCJVPTPR-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The compound’s structure comprises two thiazole rings:
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Thiazole A: Positioned at the 4-yl position of Thiazole B, substituted with an acetamide group () .
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Thiazole B: Linked to a pyridin-3-yl group at its 4-position, creating a conjugated system that enhances electronic delocalization .
The acetamide bridge () connects the two heterocycles, enabling flexibility while maintaining planarity critical for molecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 359.4 g/mol | |
| SMILES | CC(=O)Nc1nc(CC(=O)Nc2nc(-c3cccnc3)cs2)cs1 | |
| InChI Key | Not reported | — |
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict:
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Hydrogen Bonding: The acetamide NH and carbonyl groups serve as hydrogen bond donors/acceptors, facilitating interactions with biological targets .
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Lipophilicity: Calculated logP values suggest moderate hydrophobicity, balancing membrane permeability and aqueous solubility .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound is synthesized via a modular approach:
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Thiazole Formation: Cyclocondensation of thioureas with α-halo ketones via the Hantzsch thiazole synthesis .
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Acetylation: Introduction of the acetamide group using acetyl chloride or acetic anhydride under basic conditions .
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Coupling: Amide bond formation between the two thiazole units using carbodiimide-based coupling reagents .
Critical Intermediate: 4-(Pyridin-3-yl)thiazol-2-amine
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Synthesized from pyridine-3-carbaldehyde and thiourea in the presence of iodine, followed by aminolysis .
Reaction Scheme
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole .
Table 2: Synthetic Yield Optimization
Physicochemical and Stability Profiles
Solubility and Partitioning
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Aqueous Solubility: <1 mg/mL (predicted), necessitating formulation with co-solvents (e.g., DMSO) .
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logP: 2.1 (estimated), indicating moderate lipophilicity suitable for oral bioavailability .
Degradation Pathways
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Hydrolytic Instability: The acetamide bond undergoes hydrolysis under acidic (pH <4) or alkaline (pH >9) conditions, generating 2-aminothiazole derivatives .
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Photodegradation: Exposure to UV light (λ = 254 nm) induces ring-opening reactions in the thiazole moiety .
Challenges and Future Directions
Metabolic Stability
Preliminary microsomal assays indicate rapid hepatic clearance (t½ <30 min), necessitating prodrug strategies or structural rigidification .
Target Validation
In vivo studies are required to confirm hypothesized mechanisms. Computational docking suggests affinity for PDGFR-β (ΔG = -9.2 kcal/mol), a target implicated in fibrosis and cancer .
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